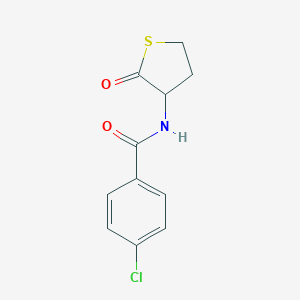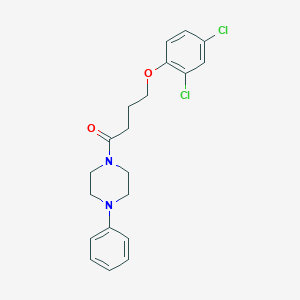![molecular formula C11H16ClN5OS B494488 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B494488.png)
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methyl group, and a carboxamide group linked to a 4-methylpiperazine moiety through a carbothioyl linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with appropriate reagents.
Introduction of the Chloro Group: The chloro group is introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 4-methylpiperazine.
Formation of the Carbothioyl Linkage: The final step involves the formation of the carbothioyl linkage by reacting the intermediate with a suitable thiocarbonyl reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with other compounds to form new derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups .
科学研究应用
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
作用机制
The mechanism of action of 4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-CHLORO-1-METHYL-N~3~-[(4-METHYLPIPERAZINO)CARBOTHIOYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the carbothioyl linkage, which imparts distinct chemical and biological properties compared to similar compounds .
属性
分子式 |
C11H16ClN5OS |
|---|---|
分子量 |
301.8g/mol |
IUPAC 名称 |
4-chloro-1-methyl-N-(4-methylpiperazine-1-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16ClN5OS/c1-15-3-5-17(6-4-15)11(19)13-10(18)9-8(12)7-16(2)14-9/h7H,3-6H2,1-2H3,(H,13,18,19) |
InChI 键 |
PLCZRJPTXRWXBJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2Cl)C |
规范 SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=NN(C=C2Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 6-TERT-BUTYL-2-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B494405.png)
![Ethyl 6-methyl-2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494407.png)

![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494411.png)


![1-phenyl-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494414.png)
![6-Amino-4-(2-chlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B494416.png)
![5-[(3-chloro-4-methoxyanilino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494418.png)
![5-N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-6-N-cyclohexyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B494421.png)
![4-Amino-2-[[4-[(5-amino-2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid](/img/structure/B494422.png)
![14-Oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene](/img/structure/B494423.png)
![4-Amino-6-[(1,1-dimethylethyl)amino]-5-nitropyrimidine](/img/structure/B494425.png)
![N'-{[5-methyl-2-(methylsulfanyl)-3-thienyl]methylene}isonicotinohydrazide](/img/structure/B494426.png)
